Cas no 98711-68-3 (1H-Benzimidazol-2-amine,N-ethyl-1-methyl-)

1H-Benzimidazol-2-amine,N-ethyl-1-methyl- structure
98711-68-3 structure
Product Name:1H-Benzimidazol-2-amine,N-ethyl-1-methyl-
CAS No:98711-68-3
MF:C10H13N3
MW:175.230321645737
CID:801999
PubChem ID:13464613
Update Time:2025-04-19

1H-Benzimidazol-2-amine,N-ethyl-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-2-amine,N-ethyl-1-methyl-
    • 1H-Benzimidazol-2-amine,N-ethyl-1-methyl-(9CI)
    • SCHEMBL12136194
    • N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine
    • AKOS013566934
    • 98711-68-3
    • Inchi: 1S/C10H13N3/c1-3-11-10-12-8-6-4-5-7-9(8)13(10)2/h4-7H,3H2,1-2H3,(H,11,12)
    • InChI Key: WOZJNZYOXWVNOQ-UHFFFAOYSA-N
    • SMILES: N1(C)C(=NC2C=CC=CC1=2)NCC

Computed Properties

  • Exact Mass: 175.110947427g/mol
  • Monoisotopic Mass: 175.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.8Ų

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